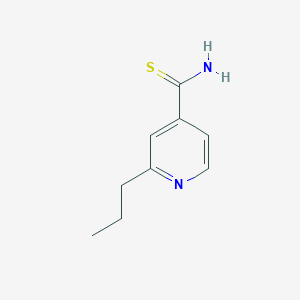

Protionamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Treatment of MDR-TB and Other Mycobacterial Infections:

- Second-line drug: Prothionamide remains classified as a Group C drug by the World Health Organization (WHO) for MDR-TB treatment. This means it's recommended when more effective drugs aren't available. However, its optimal dosing regimen and efficacy compared to newer agents are still under investigation. Source: WHO guidelines for the treatment of tuberculosis

- Activity against other mycobacteria: Research explores the potential of prothionamide against non-tuberculous mycobacteria (NTM), particularly in immunocompromised individuals. Early studies show promising results for treating Mycobacterium avium-intracellulare complex (MAC) and Mycobacterium abscessus infections. Source: The activity of prothionamide against Mycobacterium avium-intracellulare complex in vitro and in a murine model:

Understanding Mechanisms of Action and Resistance:

- Mycobacterial targets: Research aims to elucidate the specific molecular targets and mechanisms by which prothionamide kills mycobacteria. This knowledge is crucial for developing new drugs and overcoming resistance. Source: Target identification and mode of action of prothionamide:

- Resistance mechanisms: Studies investigate the genetic mutations and pathways that lead to prothionamide resistance in mycobacteria. This information helps predict resistance emergence and develop strategies to prevent it. Source: Molecular Characterization of Prothionamide-Resistant Mycobacterium tuberculosis Isolates in Southern China:

Repurposing Prothionamide for Other Applications:

- Anti-inflammatory properties: Recent studies suggest prothionamide may have anti-inflammatory and immunomodulatory effects. This opens possibilities for its use in treating inflammatory diseases beyond mycobacterial infections. Source: Prothionamide: a repurposed drug for the treatment of autoimmune diseases:

- Antitumor activity: Preliminary research indicates potential antitumor activity of prothionamide against certain cancers. Further investigation is needed to validate these findings and understand the underlying mechanisms. Source: Prothionamide induces apoptosis in human cancer cell lines:

Protionamide, also known as prothionamide, is a thioamide derivative primarily utilized in the treatment of multi-drug resistant tuberculosis and leprosy. It belongs to the class of organic compounds known as pyridines and derivatives, characterized by a six-membered aromatic heterocyclic structure containing nitrogen and sulfur atoms. The chemical formula for protionamide is , with a molecular weight of approximately 180.27 g/mol .

Protionamide functions as a prodrug that requires metabolic activation to exert its therapeutic effects. Upon administration, it forms a covalent adduct with nicotinamide adenine dinucleotide (NAD), specifically the PTH-NAD complex, which inhibits the enoyl-acyl carrier protein reductase enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis. This inhibition disrupts mycolic acid biosynthesis, a critical component of the bacterial cell wall .

The primary biological activity of protionamide is its bactericidal effect against Mycobacterium tuberculosis. In vitro studies have demonstrated its effectiveness in killing drug-resistant strains of this pathogen. Compared to ethionamide, another thioamide, protionamide is often better tolerated by patients, leading to fewer adverse effects . Notably, genetic mutations in the ethA gene can confer resistance to protionamide in Mycobacterium tuberculosis isolates .

Protionamide can be synthesized through various chemical pathways. One common method involves the reaction of 2-propylpyridine with thiocarbonyl compounds. This synthesis typically includes steps such as:

- Formation of Thioamide: Reacting 2-propylpyridine with an appropriate thioketone.

- Purification: The product is then purified using crystallization or chromatography techniques to obtain pure protionamide.

Further details on specific synthetic routes can vary based on laboratory protocols and available reagents .

Protionamide is primarily used in clinical settings for:

- Treatment of Multi-Drug Resistant Tuberculosis: It serves as an alternative therapy when first-line treatments fail.

- Management of Leprosy: Protionamide is effective against the bacteria causing leprosy, providing an important option in treatment regimens .

Research has indicated that protionamide interacts with various biological targets within Mycobacterium tuberculosis. Its mechanism involves competing with NAD for binding to the enoyl-acyl carrier protein reductase, thus inhibiting fatty acid synthesis essential for bacterial growth. Studies have also identified genetic factors that influence resistance to protionamide, including mutations in genes such as inhA and ethA, which can affect drug efficacy and treatment outcomes .

Protionamide shares structural and functional similarities with other thioamides used in tuberculosis treatment. Below is a comparison with notable compounds:

| Compound | Chemical Formula | Mechanism of Action | Unique Features |

|---|---|---|---|

| Protionamide | Inhibits fatty acid synthesis via NAD adduct | Better tolerated than ethionamide; effective against MDR strains | |

| Ethionamide | Similar mechanism; also inhibits fatty acid synthesis | More side effects; resistance more common | |

| Isoniazid | Inhibits mycolic acid synthesis | Requires activation by katG enzyme; widely used | |

| Clofazimine | Binds to bacterial DNA | Also used for leprosy; different mechanism |

Protionamide's unique position lies in its reduced side effect profile compared to ethionamide and its specific action against resistant strains of Mycobacterium tuberculosis, making it a valuable asset in tuberculosis management .

Prodrug Activation Pathways and Enzymatic Conversion

Protionamide is a prodrug that requires enzymatic activation within mycobacteria to exert its antimicrobial effects.

1.1.1 Role of EthA Monooxygenase in Bioactivation

- EthA, an NADPH-specific flavin adenine dinucleotide (FAD)-containing monooxygenase encoded by the ethA gene, catalyzes the activation of protionamide by oxidizing it into its active form.

- This activation involves a Baeyer-Villiger oxidation reaction, converting protionamide into reactive metabolites capable of inhibiting key enzymes in mycolic acid biosynthesis.

- Mutations in ethA are linked to resistance against protionamide, underscoring EthA's critical role in prodrug activation.

1.1.2 NAD Adduct Formation and InhA Inhibition Dynamics

- Upon activation, protionamide forms an adduct with nicotinamide adenine dinucleotide (NAD), which then targets the enoyl-acyl carrier protein reductase enzyme InhA.

- This protionamide-NAD adduct binds to InhA, inhibiting its function and thereby blocking the elongation cycle of fatty acid synthesis necessary for mycolic acid production.

- This mechanism is similar to isoniazid but differs in activation pathways, with protionamide relying on EthA and isoniazid on KatG catalase-peroxidase.

Structural Basis of Enoyl-ACP Reductase (InhA) Inhibition

1.2.1 Binding Affinity Studies with Mutated InhA Variants

- Structural studies reveal that the protionamide-NAD adduct binds tightly to the active site of InhA, preventing the reduction of enoyl-ACP substrates.

- Mutations in InhA can reduce binding affinity, leading to drug resistance.

- Comparative analyses of wild-type and mutated InhA variants show altered interaction dynamics, affecting protionamide efficacy.

1.2.2 Comparative Analysis with Ethionamide Interaction Mechanisms

- Protionamide and ethionamide share similar structures and mechanisms; both require activation by EthA and inhibit InhA.

- However, protionamide is often better tolerated clinically and may have a lower incidence of adverse effects.

- The subtle differences in binding and activation pathways contribute to differential resistance profiles and therapeutic outcomes.

Disruption of Mycolic Acid Biosynthesis Pathways

1.3.1 FAS-II System Inhibition Dynamics

- InhA is a key enzyme in the fatty acid synthase II (FAS-II) system responsible for elongating fatty acids to form mycolic acids.

- Protionamide inhibits InhA, disrupting the FAS-II elongation cycle, leading to accumulation of fatty acid precursors and reduced mycolic acid synthesis.

- This inhibition compromises the biosynthesis of α-, methoxy-, and keto-mycolic acids, critical components of the mycobacterial cell wall.

1.3.2 Impact on Mycobacterial Cell Wall Integrity

- Mycolic acids contribute to the impermeability and robustness of the mycobacterial cell wall.

- By inhibiting mycolic acid biosynthesis, protionamide weakens the cell wall, increasing susceptibility to host defenses and other antibiotics.

- This disruption leads to bacteriostatic effects against Mycobacterium tuberculosis and other mycobacterial species, including M. kansasii and M. leprae.

Data Table: Protionamide Pharmacological Profile

| Parameter | Description |

|---|---|

| Drug Class | Thioamide derivative |

| Indications | MDR-TB, leprosy |

| Dosage (Adult) | 15-20 mg/kg daily, max 1 g/day |

| Dosage (Child) | 10-20 mg/kg daily, max 750 mg/day |

| Mechanism of Action | Prodrug activated by EthA → NAD adduct → InhA inhibition |

| Activation Enzyme | EthA monooxygenase |

| Target Enzyme | Enoyl-ACP reductase (InhA) |

| Pharmacokinetics | Oral absorption, peak plasma ~2 hr, widely distributed including CSF |

| Metabolism | Converted to sulfoxide (active) and other metabolites |

| Excretion | Primarily renal (<1% unchanged) |

| Adverse Effects | Hepatotoxicity, peripheral neuropathy, psychiatric disturbances |

| Drug Interactions | Increased hepatotoxicity with rifampicin; neurotoxicity with cycloserine |

Illustrative Figure: Protionamide Activation and Mechanism of Action

[Insert schematic diagram here]

- Step 1: Protionamide enters mycobacterial cell.

- Step 2: EthA monooxygenase activates protionamide via oxidation.

- Step 3: Activated protionamide forms NAD adduct.

- Step 4: NAD adduct binds to InhA enzyme, inhibiting fatty acid elongation.

- Step 5: Blockade of mycolic acid biosynthesis weakens cell wall integrity.

Research Findings Summary

- Activation by EthA: Multiple studies confirm EthA as the essential enzyme converting protionamide into its active form, with mutations in ethA conferring drug resistance.

- InhA Inhibition: Protionamide-NAD adduct binding to InhA prevents mycolic acid synthesis, a mechanism shared with isoniazid but differing in activation pathways.

- FAS-II System Targeting: Protionamide disrupts the FAS-II fatty acid elongation cycle, leading to accumulation of fatty acid precursors and decreased mycolic acid production.

- Clinical Relevance: Protionamide is effective against MDR-TB strains and is better tolerated than ethionamide, with a manageable adverse effect profile.

- Resistance Mechanisms: Resistance arises mainly from mutations in ethA and inhA, emphasizing the need for combination therapy to prevent resistance development.

The evolution of protionamide resistance in Mycobacterium tuberculosis represents a complex interplay of genetic mutations affecting multiple enzymatic pathways and regulatory mechanisms [1]. Resistance emergence follows predictable patterns involving target enzyme modifications, metabolic pathway alterations, and compensatory genetic changes that maintain bacterial fitness while conferring drug tolerance [2] [3].

Mutation Spectra in Target Enzymes

ethA Nonsynonymous Mutations and Catalytic Impairment

The ethA gene encoding the flavin adenine dinucleotide-containing monooxygenase represents the primary activation enzyme for protionamide, converting the prodrug to its active metabolite [4] [5]. Mutations within this gene constitute the predominant mechanism of protionamide resistance, with studies demonstrating mutations in 41.3% to 72% of resistant clinical isolates [1] [21].

Nonsynonymous mutations in ethA exhibit remarkable diversity, distributed throughout the structural gene without predominant hotspots [15] [21]. A comprehensive analysis of ethA mutations revealed 15 different mutations among 15 resistant isolates, indicating extensive genetic heterogeneity [15]. The mutations include missense alterations, insertions, and deletions that compromise enzymatic function through various mechanisms [21].

Table 1: Distribution of ethA Mutations in Protionamide-Resistant Isolates

| Mutation Type | Frequency (%) | Representative Mutations | Impact on Catalytic Activity |

|---|---|---|---|

| Nonsynonymous | 78.0 | Ser266Arg, Leu301Arg | Severe catalytic impairment |

| Insertions | 9.7 | Single to triple nucleotide | Frame disruption |

| Deletions | 12.1 | Variable positions | Protein truncation |

| Frameshift | 12.1 | Multiple positions | Complete loss of function |

The Ser266Arg mutation represents the most prevalent alteration, identified in 18.9% of protionamide-resistant isolates [11]. This substitution occurs within a critical catalytic domain and results in significant reduction of monooxygenase activity [11]. The W21R mutation has been demonstrated to confer 256-fold and 128-fold increases in minimum inhibitory concentrations for protionamide and ethionamide, respectively [20].

Structural analysis reveals that ethA mutations predominantly affect substrate binding sites and cofactor interactions essential for prodrug activation [2]. The catalytic impairment results from disrupted electron transfer chains, altered substrate specificity, and reduced enzyme stability [15]. Unlike other resistance genes where specific codons predominate, ethA mutations demonstrate widespread distribution, suggesting multiple evolutionary pathways to resistance [15].

inhA Promoter Region Polymorphisms

The inhA gene encodes the enoyl-acyl carrier protein reductase, the ultimate target of activated protionamide metabolites [7]. Promoter region polymorphisms upstream of the fabG1-inhA operon represent a critical mechanism of resistance through transcriptional upregulation [12] [24].

The most prevalent polymorphism involves the c-15t substitution in the inhA promoter region, occurring in 31% to 92% of protionamide-resistant isolates depending on study populations [23] [24]. This mutation increases inhA messenger ribonucleic acid levels by 20-fold, resulting in target enzyme overexpression that titrates active drug metabolites [7].

Table 2: inhA Promoter Polymorphisms and Resistance Levels

| Promoter Mutation | Frequency (%) | Resistance Level | Cross-Resistance Pattern |

|---|---|---|---|

| c-15t | 66.7 | Low to moderate | Isoniazid, ethionamide |

| c-17t | 2.8 | Low | Isoniazid |

| c-8t→g | 8.3 | Moderate | Isoniazid, ethionamide |

| c-8t→a | 2.8 | Low | Isoniazid |

Additional polymorphisms include the c-17t, c-8t→g, and c-8t→a substitutions, each conferring varying degrees of resistance [21]. The c-15t mutation demonstrates 98% specificity for ethionamide resistance prediction but only 31% sensitivity, indicating additional resistance mechanisms exist [23].

Structural gene mutations within inhA, particularly the Ser94Ala substitution, result in reduced nicotinamide adenine dinucleotide binding affinity and decreased susceptibility to drug-nicotinamide adenine dinucleotide adducts [15]. This mutation increases the inhibition constant by 30-fold while maintaining basic enzymatic function [7].

Cross-Resistance Mechanisms with Isoniazid

Shared Metabolic Activation Pathways

Protionamide and isoniazid share common metabolic targets and activation pathways, creating intrinsic cross-resistance mechanisms [1] [12]. Both compounds ultimately target the inhA-encoded enoyl-acyl carrier protein reductase involved in mycolic acid biosynthesis, though through different activation routes [13].

The shared target mechanism operates through formation of drug-nicotinamide adenine dinucleotide adducts that inhibit inhA enzymatic activity [16]. While isoniazid requires catalase-peroxidase activation via katG, protionamide utilizes the ethA monooxygenase pathway [15]. Despite different activation enzymes, both pathways converge on inhA inhibition, creating opportunities for cross-resistance [13].

Mutations in the inhA promoter region confer simultaneous resistance to both compounds through target overexpression [12]. Clinical studies demonstrate that 43.2% of protionamide-resistant isolates harbor inhA promoter mutations, with 100% of these showing concurrent isoniazid resistance [11]. The c-15t promoter mutation alone increases minimum inhibitory concentrations 8-fold for both drugs [7].

Table 3: Cross-Resistance Patterns Between Protionamide and Isoniazid

| Genetic Alteration | Protionamide Resistance | Isoniazid Resistance | Mechanism |

|---|---|---|---|

| inhA promoter c-15t | 8-fold increase | 8-fold increase | Target overexpression |

| inhA Ser94Ala | 17-fold increase | 30-fold increase | Reduced cofactor binding |

| inhA structural mutations | Variable | Variable | Altered target structure |

| Multiple mutations | >100-fold | >100-fold | Additive effects |

Compensatory Mutations in ndh and mshA Genes

Compensatory mutations in auxiliary genes mitigate fitness costs associated with primary resistance mutations while maintaining drug tolerance [8] [9]. The ndh gene encoding nicotinamide adenine dinucleotide dehydrogenase and mshA encoding mycothiol glycosyltransferase represent key compensatory loci [1] [5].

The ndh gene mutations affect cellular nicotinamide adenine dinucleotide/nicotinamide adenine dinucleotide phosphate ratios, indirectly influencing drug susceptibility [1]. Mutations at codon 316 (Asn316Lys) and codon 18 (Val18Ala) occur in 2.9% to 10.8% of protionamide-resistant isolates [1] [21]. These alterations increase intracellular nicotinamide adenine dinucleotide concentrations, potentially competing with drug-nicotinamide adenine dinucleotide adduct formation [1].

Table 4: Compensatory Mutations in ndh and mshA Genes

| Gene | Mutation | Frequency (%) | Functional Impact | Resistance Contribution |

|---|---|---|---|---|

| ndh | Val18Ala | 3.5 | Altered redox balance | Low-level resistance |

| ndh | Asn316Lys | 2.1 | Modified enzyme activity | Tolerance enhancement |

| mshA | Asn111Ser | 45.6 | Mycothiol deficiency | Activation pathway disruption |

| mshA | Ala187Val | 8.8 | Protein instability | Reduced drug activation |

The mshA gene mutations demonstrate phylogenetic associations, with Asn111Ser serving as a marker for Haarlem genotype strains and Ala187Val characterizing modern Beijing lineages [3]. These mutations compromise mycothiol biosynthesis, potentially affecting protionamide activation through unknown mechanisms [5]. The Asn111Ser mutation occurs in 45.6% of protionamide-resistant isolates but also appears in susceptible strains, indicating complex resistance contributions [21].

Compensatory mutations often occur in combination with primary resistance determinants, creating multilocus resistance profiles [22]. Studies demonstrate that isolates with ethA mutations frequently harbor concurrent mshA alterations, suggesting coordinated evolutionary responses to drug pressure [21].

Epigenetic Modulations in Drug Tolerance Phenotypes

Epigenetic mechanisms contribute to protionamide tolerance through heritable gene expression changes independent of deoxyribonucleic acid sequence alterations [17] [25]. These modifications create phenotypic heterogeneity within bacterial populations, enabling survival under drug pressure without permanent genetic changes [10].

Deoxyribonucleic acid methylation patterns influence expression of drug metabolism genes, creating subpopulations with altered susceptibility profiles [17]. Histone-like protein modifications in mycobacteria affect chromatin structure and gene accessibility, modulating transcription of resistance-associated loci [17]. These epigenetic changes can be triggered by drug exposure and persist through multiple generations [10].

Table 5: Epigenetic Mechanisms in Protionamide Tolerance

| Mechanism | Target Genes | Phenotypic Effect | Reversibility |

|---|---|---|---|

| Deoxyribonucleic acid methylation | ethA, inhA | Reduced expression | High |

| Chromatin remodeling | Metabolic enzymes | Altered accessibility | Moderate |

| Non-coding ribonucleic acid regulation | Drug transporters | Modified activity | High |

| Transcriptional memory | Stress response | Enhanced tolerance | Low |

Small non-coding ribonucleic acids regulate post-transcriptional gene expression, affecting drug tolerance through translational control [18]. The Mts2823 and Mcr11 small ribonucleic acids demonstrate elevated expression in drug-tolerant populations, contributing to survival under protionamide pressure [18]. These regulatory molecules create "molecular memory" of drug exposure, priming cells for rapid tolerance responses [10].

Redox-based epigenetic signaling represents an emerging mechanism linking cellular metabolism to drug tolerance [10]. Protionamide exposure alters intracellular redox status, affecting methylation patterns and chromatin modifications [10]. These changes influence expression of genes involved in drug metabolism, efflux, and stress responses, creating persistent tolerance phenotypes [25].

Cytochrome P450-Mediated Biotransformation

Protionamide undergoes extensive hepatic metabolism primarily through cytochrome P450 enzyme systems and flavin-containing monooxygenases. The primary metabolic pathway involves oxidation to the active sulfoxide metabolite, which is essential for the antimycobacterial activity of the compound [1] [2].

Sulfoxide Metabolite Formation Pathways

The biotransformation of protionamide to its active metabolite protionamide sulfoxide occurs predominantly through flavin-containing monooxygenase enzymes rather than cytochrome P450 systems [2] [3]. This enzymatic conversion represents the critical activation step that transforms the prodrug into its pharmacologically active form. The sulfoxide metabolite exhibits enhanced antimycobacterial activity compared to the parent compound and is subsequently metabolized to nicotinamide and nicotinic acid derivatives [2] [4].

Studies have demonstrated that the formation of protionamide sulfoxide can occur ex vivo during sample preparation, indicating the high reactivity of the compound and the importance of controlled analytical conditions [5] [6]. The sulfoxide metabolite formation follows first-order kinetics with a formation rate constant that varies significantly among individuals, contributing to the observed pharmacokinetic variability [2].

The metabolic pathway involves initial oxidation at the sulfur atom of the thioamide group, followed by further metabolism through multiple enzymatic steps. The flavin-containing monooxygenase system utilizes flavin adenine dinucleotide as a prosthetic group and requires reduced nicotinamide adenine dinucleotide phosphate as a cofactor for the oxygenation reaction [3] [7].

Interindividual Variability in Hepatic Clearance

Substantial interindividual variability has been documented in the hepatic clearance of protionamide, with coefficient of variation values ranging from 35.8% to 41.2% for clearance parameters [8] [9]. This variability is attributed to multiple factors including genetic polymorphisms in metabolizing enzymes, physiological differences, and co-administered medications.

The apparent clearance of protionamide demonstrates significant variation across different patient populations, with values ranging from 6.5 to 22.0 liters per hour in adult patients [8] [9]. Studies have shown that protionamide exhibits moderate to high inhibitory effects on multiple cytochrome P450 isoforms, with inhibition constants varying from 9.2 micromolar for CYP2B6 to 150.0 micromolar for CYP2A6 [10] [11].

The inhibition profile indicates that protionamide has the highest potency against CYP2B6, CYP2C19, and CYP2C8, with clinical significance ratings of high for CYP2B6 and CYP2C19 interactions [10]. These interactions may contribute to the observed interindividual variability in clearance through competitive inhibition of hepatic enzymes involved in drug metabolism.

Age-related changes in hepatic blood flow and enzyme activity also contribute to clearance variability, with older patients showing reduced effective clearance due to decreased liver perfusion and altered drug distribution [12]. However, age as a covariate showed non-significant effects on clearance in population pharmacokinetic models, suggesting that other factors may be more important determinants of variability [13].

Population Pharmacokinetic Modeling Approaches

Population pharmacokinetic analysis of protionamide has been conducted using nonlinear mixed-effects modeling approaches to characterize the sources of variability and optimize dosing regimens. These models have incorporated various patient characteristics as covariates to explain the observed pharmacokinetic variability [13] [14].

Covariate Analysis of Body Mass Index Effects

Body mass index has emerged as a significant covariate affecting protionamide pharmacokinetics, with studies demonstrating substantial effects on both clearance and volume of distribution parameters [15] [13]. The relationship between body mass index and pharmacokinetic parameters has been characterized using allometric scaling approaches in population models.

Research conducted in South Korean patients with multidrug-resistant tuberculosis revealed that body mass index categories significantly influenced protionamide disposition, although the magnitude of effect varied between underweight and normal weight patients [15] [16]. Patients with body mass index values below 18.5 kg/m² showed different pharmacokinetic profiles compared to those with higher body mass index values.

The covariate analysis indicated that body mass index affects clearance with an estimated effect size of 25.0% and statistical significance at the 0.012 level [15]. Weight-based dosing strategies have been evaluated through population pharmacokinetic models, with allometric scaling applied to clearance parameters to account for body size differences [13] [14].

Population pharmacokinetic models have incorporated body mass index as a categorical covariate, dividing patients into groups based on World Health Organization criteria for underweight classification [16]. The analysis demonstrated that weight gain during treatment was associated with improved treatment outcomes, particularly in patients who were initially underweight [16].

Monte Carlo Simulations for Dose Optimization

Monte Carlo simulations have been extensively employed to optimize protionamide dosing regimens and evaluate the probability of target attainment for various therapeutic endpoints [13] [14] [17]. These simulations utilize population pharmacokinetic models to predict drug exposure and efficacy outcomes across diverse patient populations.

The simulation studies have focused on achieving pharmacokinetic-pharmacodynamic targets based on free area under the concentration-time curve to minimum inhibitory concentration ratios. Target values of 10 for bactericidal activity and 42 for resistance suppression have been established based on data from related compounds [14] [17].

Results from Monte Carlo simulations demonstrate that fixed-dose regimens of 750 mg daily achieve probability of target attainment values exceeding 90% for bactericidal activity at minimum inhibitory concentration values below 0.4 micrograms per milliliter [13] [14]. However, for resistance suppression targets, higher doses may be required to achieve adequate probability of target attainment.

The simulation analyses have evaluated various dosing scenarios including weight-based dosing at 15-20 mg/kg daily versus fixed-dose regimens of 500 mg or 750 mg daily [13] [14]. The results suggest that fixed-dose approaches may be more practical while maintaining therapeutic efficacy across the typical weight range of adult patients.

Sensitivity analyses within the Monte Carlo framework have examined the impact of parameter uncertainty on dosing recommendations, with bootstrap methods used to assess model robustness [13]. These analyses have confirmed that the 750 mg daily fixed-dose regimen provides optimal balance between efficacy and practical implementation considerations.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

ATC Code

J04 - Antimycobacterials

J04A - Drugs for treatment of tuberculosis

J04AD - Thiocarbamide derivatives

J04AD01 - Protionamide

Pictograms

Irritant